Cas no 301338-93-2 ((E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide)

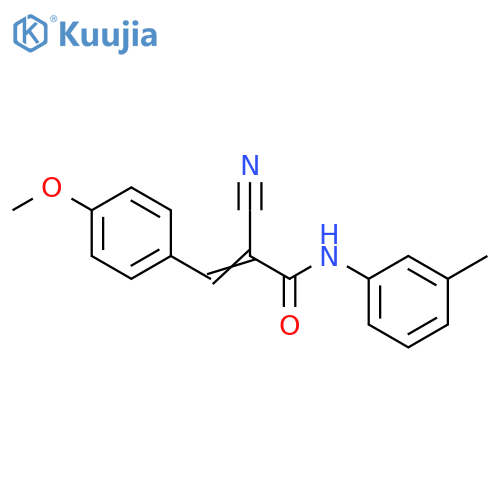

301338-93-2 structure

商品名:(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide

- 2-Propenamide, 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)-

- AB00710062-01

- Z44320608

- 301338-93-2

- 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide

- (2E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide

- EN300-18154308

- AKOS001026919

-

- インチ: 1S/C18H16N2O2/c1-13-4-3-5-16(10-13)20-18(21)15(12-19)11-14-6-8-17(22-2)9-7-14/h3-11H,1-2H3,(H,20,21)

- InChIKey: MIVGXLXMKXGVLC-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C)=C1)(=O)C(C#N)=CC1=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 292.121177757g/mol

- どういたいしつりょう: 292.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 62.1Ų

じっけんとくせい

- 密度みつど: 1.211±0.06 g/cm3(Predicted)

- ふってん: 532.6±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.02±0.70(Predicted)

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18154308-0.05g |

301338-93-2 | 90% | 0.05g |

$246.0 | 2023-09-19 |

(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

301338-93-2 ((E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬